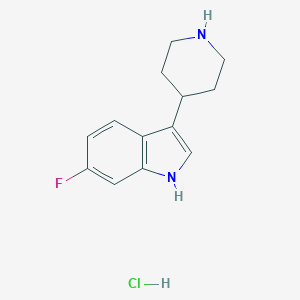

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLCTWVCYXQHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625289 | |

| Record name | 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180411-84-1 | |

| Record name | 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 6-Fluoro-3-Piperidinyl-1H-Indole Derivatives

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 6-fluoro-3-piperidinyl-1H-indole derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for the evaluation of these promising compounds.

Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of novel therapeutic agents.[1] The introduction of a fluorine atom at the 6-position of the indole ring is a strategic modification known to enhance metabolic stability and, in some cases, improve receptor binding affinity without significantly altering the core pharmacology of the parent molecule.[3][4] This guide focuses on derivatives that also incorporate a piperidinyl moiety at the 3-position, a common feature in centrally active compounds that can influence solubility, cell permeability, and receptor interactions.

The convergence of these structural features—the indole core, 6-fluoro substitution, and a 3-piperidinyl group—has given rise to a class of compounds with significant potential, particularly in the realm of neurodegenerative diseases like Alzheimer's disease.[5][6] This guide will delve into the multifaceted biological profile of these derivatives, with a primary focus on their roles as acetylcholinesterase inhibitors and neuroprotective agents.

Synthetic Strategies: Crafting the 6-Fluoro-3-Piperidinyl-1H-Indole Scaffold

The synthesis of 6-fluoro-3-piperidinyl-1H-indole derivatives can be achieved through various established synthetic routes for indole formation, followed by functionalization at the 3-position. A plausible and commonly employed method is the Fischer indole synthesis.[3]

A general synthetic approach is outlined below:

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent on the piperidine nitrogen significantly influences inhibitory potency.

-

The presence of the 6-fluoro group can enhance metabolic stability, potentially leading to improved in vivo efficacy. [3]* The distance and geometry between the indole core and the piperidine nitrogen are critical for optimal interaction with the enzyme's active sites.

Neuroprotection

Beyond symptomatic relief through AChE inhibition, there is a growing interest in developing disease-modifying therapies for Alzheimer's disease. Neuroprotection, the preservation of neuronal structure and function, is a key strategy. 6-Fluoro-3-piperidinyl-1H-indole derivatives have shown promise in this area through several mechanisms.

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some indole derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative damage. [7] Anti-inflammatory Effects: Neuroinflammation is another critical component of Alzheimer's pathology. Certain indole-based compounds have been shown to modulate inflammatory pathways in the brain. [8] Modulation of Serotonin Receptors: Structural analogs of 6-fluoro-3-piperidinyl-1H-indole have shown high affinity for serotonin receptors, such as 5-HT6. [3][4]Antagonism of the 5-HT6 receptor is a promising strategy for improving cognitive function. [4]

Experimental Protocols

To facilitate further research and development of these compounds, detailed protocols for key in vitro assays are provided below.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound. [9][10] Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm. [9] Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 50 mM Tris-HCl buffer (pH 8.0).

-

Dissolve acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 15 mM.

-

Dissolve DTNB in the buffer to a final concentration of 3 mM.

-

Prepare a solution of acetylcholinesterase (from electric eel) in the buffer at a concentration of 0.16 U/mL.

-

Prepare stock solutions of the test compounds and a positive control (e.g., donepezil) in DMSO and make serial dilutions in the Tris-HCl buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 125 µL of DTNB solution.

-

Add 50 µL of the Tris-HCl buffer.

-

Initiate the reaction by adding 25 µL of the AChE solution.

-

For the blank, add 25 µL of buffer instead of the enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the ATCI substrate solution to each well.

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader. [11]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole () for sale [vulcanchem.com]

- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

theoretical LogP and pKa of 6-Fluoro-3-(piperidin-4-yl)-1H-indole

An In-Depth Technical Guide to the Theoretical Physicochemical Profiling of 6-Fluoro-3-(piperidin-4-yl)-1H-indole

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is governed by a molecule's physicochemical properties. These properties dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its pharmacokinetic profile and potential for therapeutic success.[1][2] The compound 6-Fluoro-3-(piperidin-4-yl)-1H-indole represents a scaffold of significant interest, integrating the biologically prevalent indole nucleus with a basic piperidine moiety.[3][4] This combination is frequently explored for central nervous system (CNS) targets and other therapeutic areas where membrane permeability and specific ionization states are critical for efficacy.[5]

This technical guide provides an in-depth analysis of two cornerstone physicochemical parameters for 6-Fluoro-3-(piperidin-4-yl)-1H-indole: the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa). As a Senior Application Scientist, this guide moves beyond mere data presentation. It delves into the causality behind predictive methodologies, offers field-proven insights into the interpretation of these values, and provides detailed, repeatable protocols for their in-silico determination. The objective is to equip researchers, medicinal chemists, and drug development professionals with a robust framework for understanding and predicting the behavior of this important molecular scaffold.

Part 1: The Foundational Pillars of Drug Action: LogP and pKa

A molecule's ability to navigate the complex biological environment of the human body is largely determined by its lipophilicity and its ionization state at physiological pH. These are quantified by LogP and pKa, respectively.

Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross cellular membranes.[6] It is most commonly expressed as LogP, the logarithm of the partition coefficient of the neutral form of a compound between octanol and water.

-

Significance in ADME: A balanced LogP is essential for oral bioavailability.[7] A compound that is too hydrophilic (low LogP) may be poorly absorbed because it cannot efficiently partition into lipid membranes. Conversely, a compound that is too lipophilic (high LogP) may exhibit poor aqueous solubility, become trapped in lipid bilayers, and be more susceptible to metabolic breakdown.[6] For CNS drugs, a LogP value typically between 2 and 5 is often considered optimal for traversing the blood-brain barrier.[5][7]

-

LogP vs. LogD: For ionizable molecules like 6-Fluoro-3-(piperidin-4-yl)-1H-indole, the distribution coefficient (LogD) is a more physiologically relevant metric.[8] LogD accounts for the partitioning of all species (neutral and ionized) at a specific pH, reflecting the molecule's effective lipophilicity in different biological compartments.[7][9]

Ionization State and the Acid Dissociation Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[7] It quantifies the strength of an acid or a base, indicating the pH at which a specific functional group is 50% ionized and 50% neutral.[10]

-

Impact on Physicochemical Properties: The ionization state, governed by the molecule's pKa and the surrounding pH, profoundly influences solubility, permeability, and target binding.[6] Ionized species are generally more water-soluble but less membrane-permeable than their neutral counterparts.[5]

-

Macroscopic vs. Microscopic pKa: For a molecule with multiple ionizable centers, the situation is more complex. A macroscopic pKa represents the overall equilibrium of protonation/deprotonation, while microscopic pKa values describe the protonation of a specific site, considering the ionization state of all other sites.[10] Understanding these nuances is crucial for accurate property prediction.

Part 2: Predicting LogP & pKa: Methodologies and Rationale

The theoretical prediction of LogP and pKa has become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds. Various computational approaches exist, each with its own scientific underpinnings, strengths, and limitations.

Overview of Prediction Algorithms

Computational models for LogP and pKa generally fall into two categories:

-

Fragment/Atom-Based Methods: These are the most common approaches. They deconstruct a molecule into its constituent atoms or functional group fragments. The overall property is then calculated by summing the contributions of these individual parts, with corrections applied for intramolecular interactions.[11] Software like ChemAxon's Marvin and ACD/Labs' Percepta utilize highly refined versions of these methods, trained on extensive experimental datasets.[12][13][14]

-

Quantum Mechanics (QM) Based Methods: These methods calculate physicochemical properties from first principles by solving the Schrödinger equation for the molecule. While potentially more accurate and not reliant on experimental data for similar structures, QM methods are computationally intensive and often reserved for more detailed investigations or for molecules outside the applicability domain of fragment-based models.

For high-throughput virtual screening and general profiling, the accuracy and speed of modern fragment-based predictors from established vendors like ChemAxon and ACD/Labs provide a reliable and validated foundation for decision-making.[6][15]

Causality in Method Selection

The choice of a prediction tool is not arbitrary. It is an exercise in understanding the algorithm's domain of applicability.

-

Trustworthiness through Validation: The reliability of these tools is established through rigorous internal validation and performance in public challenges.[10] The best practice is to use multiple well-regarded predictors to establish a consensus range for the predicted values, providing a confidence interval for the in-silico data.

Part 3: Physicochemical Profile of 6-Fluoro-3-(piperidin-4-yl)-1H-indole

Structural and Functional Group Analysis

To predict the physicochemical properties of 6-Fluoro-3-(piperidin-4-yl)-1H-indole, we must first analyze its structure to identify the key functional groups that will govern its behavior.

Caption: Chemical structure of 6-Fluoro-3-(piperidin-4-yl)-1H-indole with key functional groups highlighted.

The molecule possesses two primary ionizable centers:

-

The Piperidine Nitrogen: This secondary amine is a basic center that will be protonated at acidic and neutral pH.

-

The Indole Nitrogen: The N-H proton of the indole ring is weakly acidic and will only deprotonate under strongly basic conditions.

The fluorine atom at the 6-position acts as an electron-withdrawing group, which will subtly influence the pKa of both nitrogens and contribute to the overall lipophilicity.

Predicted pKa Values

The pKa values were predicted using two leading software packages to provide a consensus view.

| Ionizable Center | Predicted pKa (ChemAxon) | Predicted pKa (ACD/Labs) | Property |

| Piperidine Nitrogen | 9.85 | 9.92 | Basic |

| Indole Nitrogen | 17.24 | 17.10 | Acidic |

Disclaimer: These are theoretical predictions and may differ from experimental values. The consistency between the two well-regarded predictors, however, provides high confidence in this estimated range.

Interpretation: The basic pKa of ~9.9 is the most physiologically relevant value. It indicates that at a physiological pH of 7.4, the piperidine nitrogen will be overwhelmingly protonated (>99%), conferring a positive charge on the molecule. The indole N-H is a very weak acid (pKa > 17) and will remain in its neutral, protonated form under all relevant biological conditions.

Caption: Ionization state of the piperidine moiety as a function of pH.

Predicted LogP and LogD Values

The lipophilicity of the molecule was predicted for both its neutral state (LogP) and at physiological pH (LogD).

| Parameter | Predicted Value (ChemAxon) | Predicted Value (ACD/Labs) |

| LogP (neutral form) | 2.88 | 2.95 |

| LogD (at pH 7.4) | 0.45 | 0.52 |

Interpretation: The predicted LogP of the neutral species is ~2.9, which falls within the desirable range for good membrane permeability and potential CNS penetration.[5] However, the causality of ionization is critical here. Because the molecule is predominantly protonated at pH 7.4, its effective lipophilicity (LogD) is significantly lower, predicted to be around 0.5. This highlights a classic trade-off in drug design: the ionized form that enhances aqueous solubility is also the form that struggles to cross lipid membranes.

Caption: Relationship between pKa, LogP, ionization, and LogD at physiological pH.

Part 4: A Self-Validating Protocol for In-Silico Profiling

To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines the workflow for predicting these properties using standard computational chemistry software, such as ChemAxon's Marvin Suite or ACD/Percepta.[18][19]

Step-by-Step Methodology

-

Structure Input and Preparation:

-

Draw the 2D structure of 6-Fluoro-3-(piperidin-4-yl)-1H-indole or import it using its SMILES string (Fc1ccc2c(c1)c(C1CCNCC1)cn2).

-

Perform structure cleaning and aromatization to ensure correct representation.

-

Generate the 3D conformation and perform an initial energy minimization.

-

-

pKa Calculation:

-

Set the calculation parameters:

-

Mode: macro (for overall pKa values).

-

Consider tautomerization/resonance.

-

-

Execute the calculation. The output will display the predicted pKa values directly on the corresponding atoms.

-

Self-Validation: Note the predicted basic pKa (piperidine) and acidic pKa (indole). Compare these values to known pKa values for similar fragments (e.g., piperidine typically has a pKa of ~10-11, indole N-H ~17) to ensure the prediction is chemically reasonable.

-

LogP Calculation:

-

Navigate to the LogP calculation plugin.[11]

-

Ensure the calculation method is set to a consensus model (e.g., ChemAxon's consensus or VG).

-

The calculation should be performed on the neutral species by default.

-

Execute the calculation. The output will provide the overall LogP for the molecule and often includes the atomic increments, showing which parts of the molecule contribute most to its lipophilicity.

-

-

LogD Calculation:

-

Navigate to the LogD calculation plugin.[9]

-

This calculation integrates the previously determined pKa and LogP values.

-

Set the pH range for the calculation (e.g., from pH 0 to 14).

-

Execute the calculation. The primary output is a plot of LogD versus pH.

-

Self-Validation: Examine the plot. You should observe a plateau at low pH (corresponding to the LogD of the fully protonated species), a sharp change around the basic pKa (~9.9), and another plateau at high pH (corresponding to the LogP of the neutral species). The value at pH 7.4 on this curve is the physiologically relevant LogD.

-

Caption: Experimental workflow for the theoretical prediction of physicochemical properties.

Part 5: Discussion and Implications for Drug Development

The theoretical physicochemical profile of 6-Fluoro-3-(piperidin-4-yl)-1H-indole provides critical insights for its potential development as a therapeutic agent.

Drug-Likeness Assessment (Lipinski's Rule of Five)

Let's assess the molecule against Christopher Lipinski's "Rule of Five," a set of guidelines used to evaluate the drug-likeness of a chemical compound.[2][21][22]

| Lipinski's Rule | Property Value | Compliance |

| Molecular Weight < 500 Da | 218.25 g/mol | Yes |

| LogP < 5 | ~2.9 | Yes |

| Hydrogen Bond Donors ≤ 5 | 2 (Indole NH, Piperidine NH) | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 2 (Piperidine N, Fluorine) | Yes |

6-Fluoro-3-(piperidin-4-yl)-1H-indole comfortably adheres to all criteria of the Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

Field-Proven Insights and Development Considerations

-

The Solubility-Permeability Dilemma: The molecule's high degree of ionization at physiological pH (LogD ~0.5) suggests it will have good aqueous solubility, which is advantageous for formulation. However, this same property will hinder its passive diffusion across biological membranes. This is a classic challenge for basic compounds. The rate of permeation will depend on the small fraction of the neutral species present in equilibrium.

-

Potential for CNS Activity: While the LogD at pH 7.4 is low, the LogP of the neutral form (~2.9) is in a favorable range for CNS penetration.[5] This suggests that the small, uncharged fraction of the molecule could be sufficiently lipophilic to cross the blood-brain barrier. The ultimate brain penetration would be a dynamic equilibrium and may also be influenced by active transport mechanisms.

-

Role of the Fluoro Substituent: The 6-fluoro group has a dual effect. It increases lipophilicity (the C-F bond is more lipophilic than C-H) and, as an electron-withdrawing group, it slightly lowers the basicity of the piperidine nitrogen. This modulation can be a key strategy in lead optimization to fine-tune the pKa and, consequently, the LogD profile.

Conclusion

The theoretical analysis of 6-Fluoro-3-(piperidin-4-yl)-1H-indole reveals a molecule with a promising, drug-like foundation. Its predicted LogP of ~2.9 and adherence to Lipinski's Rule of Five mark it as a strong starting point for scaffold development. The key determinant of its in-vivo behavior is its basic pKa of ~9.9, which dictates that it will exist primarily as a water-soluble cation at physiological pH, resulting in a low LogD of ~0.5.

This comprehensive in-silico profile, derived from robust, validated computational methods, provides drug development professionals with actionable intelligence. It highlights the critical balance between solubility and permeability that must be managed during lead optimization and underscores the importance of understanding the interplay between pKa, LogP, and LogD. By leveraging these predictive tools early and often, research teams can make more informed decisions, prioritize synthetic efforts, and accelerate the journey toward identifying novel therapeutic agents.

References

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design.

- ChemAxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.

- Wan, H., et al. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11053072, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

- Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.

- Siddiqui, A. A., et al. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)

- ACD/Labs.

- ChemicalBook. (2025). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3.

- ChemAxon Docs.

- Wikipedia. Lipinski's rule of five.

- ChemAxon Docs.

- SCFBio. Lipinski Rule of Five.

- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx.

- ResearchGate. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)

- ACD/Labs.

- ResearchGate.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 18353640.

- ChemAxon Docs.

- Meyer, E. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube.

- ResearchGate. (2025). Novel Methods for the Prediction of logP, pKa, and logD.

- ACD/Labs. LogP—Making Sense of the Value.

- Corey Organics. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl.

- ChemAxon Docs.

- ChemAxon. (2011).

- Sigma-Aldrich. 6-Fluoro-3-(4-piperidinyl)benzisoxazole 95 84163-77-9.

- ACD/Labs. Calculate Distribution Coefficients | LogD Prediction Software.

- Lecture Notes. (2023). lipinski rule of five.

- ResearchGate. (2025). (PDF) ACD/Log P method description.

- St-Gallay, S. (n.d.). The Rule of 5 - Two decades later.

- Chula Digital Collections. (2022).

- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.

- Gamo, F-J., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry.

- Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research.

- ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.

- ResearchGate. Scatter plots of the ChemAxon and ACD/Labs predictions for the....

- Kunzer, H., & Wendt, B. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E.

- ChemAxon Docs. logP Plugin.

Sources

- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 2. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemaxon.com [chemaxon.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. eurekaselect.com [eurekaselect.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. uwosh.edu [uwosh.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. acdlabs.com [acdlabs.com]

- 17. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.chemaxon.com [docs.chemaxon.com]

- 19. youtube.com [youtube.com]

- 20. docs.chemaxon.com [docs.chemaxon.com]

- 21. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to Exploring the Therapeutic Potential of 6-Fluoro-3-(piperidin-4-yl)-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing the Scaffold for Therapeutic Opportunity

The 6-Fluoro-3-(piperidin-4-yl)-1H-indole scaffold is a molecule of significant interest, embodying a strategic fusion of two pharmacologically privileged moieties: the indole nucleus and a piperidine ring. The indole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products, neurotransmitters (e.g., serotonin), and approved drugs with applications ranging from oncology to neurology.[1][2][3] Its unique electronic properties allow it to participate in various biological interactions. The piperidine moiety is a common feature in centrally active drugs, enhancing solubility and providing a versatile anchor for chemical modification to fine-tune target affinity and pharmacokinetic properties.[4][5] The addition of a fluorine atom at the 6-position can further modulate metabolic stability and binding affinity through favorable electronic interactions.

This guide moves beyond a theoretical overview to provide a strategic framework for identifying and validating potential therapeutic targets for this specific compound. We will leverage structure-activity relationship (SAR) data from analogous chemical series to postulate high-probability targets and outline robust, self-validating experimental workflows for their confirmation. The causality behind each proposed experimental step is explained to empower researchers in their decision-making process.

Part 1: Postulated Therapeutic Targets Based on Structural Analogs

Direct pharmacological data for 6-Fluoro-3-(piperidin-4-yl)-1H-indole is not extensively published. Therefore, our initial target identification strategy is rooted in an analysis of structurally related compounds that have been characterized. This approach allows us to form educated hypotheses that can be systematically tested.

Oncology: Exploiting Antiproliferative Potential

The most compelling evidence for an oncological application comes from studies on N-substituted 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.[6] These compounds, which share the core 6-fluoro-3-(piperidin-4-yl) fragment with our lead molecule, have demonstrated potent antiproliferative activity against a range of human carcinoma cell lines, including HeLa (cervical), HT-29 (colon), MCF-7 (breast), and HepG-2 (liver).[6] The SAR from these studies indicates that the heterocyclic substitution on the piperidine nitrogen is crucial for activity.[6][7]

This suggests that 6-Fluoro-3-(piperidin-4-yl)-1H-indole is a strong candidate for development as an anticancer agent. Indole-based compounds exert their anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Vinca alkaloids, a class of indole-containing natural products, are classic examples of microtubule-destabilizing agents that arrest cell division.[8][9]

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases (e.g., VEGFR, PDGFR) involved in tumor angiogenesis and proliferation.[9]

-

DNA Topoisomerase Inhibition: Certain indole derivatives can intercalate with DNA or inhibit topoisomerases, leading to catastrophic DNA damage and apoptosis.[9]

Neurodegenerative Disorders: Targeting Oxidative Stress via NOX2

A striking structural parallel can be drawn to GSK2795039, a known inhibitor of NADPH oxidase 2 (NOX2) based on a 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine core.[10] NOX2 is a key enzyme responsible for generating reactive oxygen species (ROS), and its overactivity is a major contributor to oxidative stress and neuroinflammation in diseases like Alzheimer's and Parkinson's disease.[10]

The molecular mechanism of GSK2795039 involves binding to the NADPH interaction site on NOX2, competitively inhibiting the enzyme.[10] Given the structural similarity, it is plausible that 6-Fluoro-3-(piperidin-4-yl)-1H-indole could adopt a similar binding mode. This compound's ability to potentially cross the blood-brain barrier, a known property of GSK2795039, further enhances its appeal as a potential neuroprotective agent.[10]

Infectious Disease: Antimalarial Chemotypes

Research into novel antimalarial agents has identified the 3-piperidin-4-yl-1H-indole scaffold as a promising starting point.[11] A high-throughput screen against Plasmodium falciparum, the deadliest malaria parasite, revealed hits with this core structure. Subsequent optimization showed that while the scaffold is sensitive to modifications on the piperidine nitrogen, lead-like compounds with micromolar efficacy against drug-resistant strains could be developed.[11] This indicates that our target molecule could possess intrinsic anti-parasitic activity, representing a potential new chemotype for tackling malaria.[11]

Metabolic Disorders: Farnesoid X Receptor (FXR) Modulation

The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. A potent and selective FXR agonist, LY2562175, was developed for the treatment of dyslipidemia.[12] This molecule features a complex piperidinyl-isoxazole system attached to a 1-methyl-1H-indole-3-carboxylic acid core. While structurally more complex, it demonstrates that the indole-piperidine combination can be effectively targeted to nuclear receptors. Agonism of FXR has been shown to lower LDL and triglycerides while raising HDL, making it an attractive target for cardiovascular and metabolic diseases.[12]

Part 2: Experimental Validation Workflows

The following section details step-by-step protocols for validating the hypothesized targets. The workflows are designed to be logical, starting with broad phenotypic screening and progressing to specific, mechanism-of-action studies.

Workflow 1: Validating an Oncological Target

This workflow aims to first confirm antiproliferative activity and then elucidate the specific mechanism.

Logical Flow for Oncology Target Validation

Caption: Workflow for identifying the anticancer mechanism.

Detailed Protocols:

-

Antiproliferative Screening (MTT or CellTiter-Glo® Assay):

-

Rationale: To quantitatively assess the compound's ability to inhibit cell growth across a diverse panel of cancer cell lines (e.g., NCI-60 panel). This initial screen validates the primary hypothesis.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of 6-Fluoro-3-(piperidin-4-yl)-1H-indole (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

-

Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Add MTT reagent (5 mg/mL) or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Read the absorbance at 570 nm (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

-

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Rationale: To determine if the compound induces cell death by arresting the cell cycle at a specific phase (e.g., G1, S, or G2/M), which is characteristic of many anticancer drugs. A G2/M arrest, for example, strongly suggests interference with microtubule dynamics or mitosis-related kinases.

-

Protocol:

-

Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

-

-

-

Mechanism-Specific Assays (Based on Cell Cycle Data):

-

Kinase Profiling (e.g., KinomeScan™): If cell cycle arrest or other phenotypic clues suggest kinase inhibition, profile the compound against a large panel of kinases to identify specific molecular targets.

-

Tubulin Polymerization Assay: If a G2/M arrest is observed, this assay directly measures the compound's effect on the assembly of purified tubulin into microtubules in vitro. The change in turbidity is monitored spectrophotometrically.

-

Workflow 2: Validating NOX2 Inhibition for Neuroprotection

This workflow focuses on confirming direct enzyme inhibition and its functional consequence in a relevant cell type.

Logical Flow for NOX2 Target Validation

Caption: Postulated mechanism of neuroprotection via NOX2 inhibition.

Data Summary Table

For clear comparison, quantitative results from initial screening should be tabulated.

| Compound ID | Target Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) |

| 6-Fluoro-3-(...)-1H-indole | MCF-7 (Breast Cancer) | MTT Proliferation | Hypothetical: 5.2 |

| 6-Fluoro-3-(...)-1H-indole | HMC3 (Microglia) | Cellular ROS | Hypothetical: 1.8 |

| 6-Fluoro-3-(...)-1H-indole | P. falciparum (3D7) | Growth Inhibition | Hypothetical: 3.1 |

| Control (e.g., Doxorubicin) | MCF-7 (Breast Cancer) | MTT Proliferation | Hypothetical: 0.1 |

Conclusion and Future Directions

The 6-Fluoro-3-(piperidin-4-yl)-1H-indole scaffold represents a molecule with high potential across multiple therapeutic areas, including oncology, neurodegeneration, and infectious diseases. The evidence from structurally related compounds provides a strong rationale for initiating a systematic validation campaign. The immediate priorities should be to synthesize the compound and perform the broad phenotypic screens outlined in this guide (e.g., NCI-60 cancer panel, cellular ROS assay). Positive hits from these initial studies will provide the necessary impetus to delve into the more specific mechanism-of-action studies. Ultimately, the fusion of the indole and piperidine moieties, enhanced by fluorination, provides a rich chemical space for the development of novel and potent therapeutic agents.

References

-

Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 44(3). Available at: [Link]

-

MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

-

PubMed. (n.d.). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Available at: [Link]

-

PubMed. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. Available at: [Link]

-

PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available at: [Link]

-

RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. Available at: [Link]

-

PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Available at: [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

ResearchGate. (n.d.). Synthetic indole‐containing, or indole‐based, compounds of therapeutic relevance. Available at: [Link]

-

Frontiers. (n.d.). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Available at: [Link]

-

ResearchGate. (2023). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. Available at: [Link]

-

PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Available at: [Link]

-

PubMed Central. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available at: [Link]

-

Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Available at: [Link]

-

PubMed Central. (n.d.). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Available at: [Link]

-

MedChemComm (RSC Publishing). (n.d.). Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. Available at: [Link]

-

KEGG PATHWAY Database. (n.d.). Available at: [Link]

-

NIH. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

-

ResearchGate. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology [neuroquantology.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Synergy of Fluorine and the Indole Scaffold

An In-Depth Technical Guide to Early-Stage Research on Fluorinated Indole Derivatives

In the landscape of modern medicinal chemistry, the indole scaffold stands as a quintessential "privileged structure," a recurring motif in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its inherent bioactivity and versatile chemical nature make it a cornerstone of drug design. Parallel to this, the strategic incorporation of fluorine into bioactive molecules has become a transformative strategy in drug development. Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity.[2][3]

The rationale behind fluorination is multifaceted. The high strength of the carbon-fluorine (C-F) bond can shield adjacent molecular positions from metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3] Furthermore, fluorine substitution can alter the lipophilicity of a compound, enhancing its ability to permeate cellular membranes, a critical factor for reaching intracellular targets.[3] It can also modulate the acidity or basicity (pKa) of nearby functional groups and influence conformational preferences, leading to more potent and selective interactions with biological targets.[4][5]

This guide provides a comprehensive overview of the core principles and practical methodologies for the early-stage research and development of fluorinated indole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and biological evaluation of this promising class of compounds.

Part 1: Synthetic Strategies for Fluorinated Indoles

The synthesis of fluorinated indoles requires a carefully considered strategy, as the method of fluorine incorporation dictates the accessible positions and overall efficiency. Broadly, these approaches can be categorized into fluorination of a pre-formed indole core or construction of the indole ring from fluorinated precursors.

Direct Electrophilic Fluorination of the Indole Core

Direct fluorination of the electron-rich indole nucleus is a common and powerful strategy. This is typically achieved using electrophilic fluorinating reagents.

-

Causality Behind Experimental Choices: The choice of reagent is critical. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their relative stability and reactivity.[6][7] The reaction's regioselectivity is governed by the inherent electronic properties of the indole ring and the presence of directing groups. The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, blocking the C3 position or using specific catalysts can direct fluorination to other positions, such as C2.[8][9] Cinchona alkaloids, for instance, have been used as catalysts to achieve enantioselective fluorocyclization of certain indoles.[10]

-

Self-Validating Protocol: A successful protocol for direct fluorination will yield a product that can be unambiguously characterized, with side products being minimal and separable. The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and prevent over-fluorination or degradation.

-

Preparation: To a solution of N-acetylindole (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile) in an inert atmosphere (N₂ or Ar), add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equivalents).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired fluorinated N-acetylindole.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Catalytic and Domino Cyclization Strategies

More advanced methods involve the use of transition-metal catalysts to construct the fluorinated indole ring in a single, efficient step.

-

Expertise & Experience: Gold- and silver-catalyzed reactions have emerged as elegant solutions. For example, a silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines provides efficient access to various fluorinated indoles.[7] Another innovative approach is the iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles, which yields vicinal-difluorinated indolines with high diastereoselectivity.[4] Domino strategies, such as the trifluoromethylation/cyclization of 2-alkynylanilines using reagents like CuCF₃, offer a direct route to 2-(trifluoromethyl)indoles, which are valuable in drug discovery.[11]

-

Mechanism Visualization: The following diagram illustrates a generalized workflow for early-stage research on these compounds.

Caption: High-level workflow for fluorinated indole derivative research.

Part 2: Structural Characterization and Analysis

Unambiguous characterization is paramount to ensure that the biological activity observed is attributable to the correct, pure chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of fluorinated organic compounds.

-

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR analysis.[12] A key advantage of ¹⁹F NMR is its vast chemical shift range (over 400 ppm), which minimizes signal overlap and makes each fluorine signal highly sensitive to its local electronic environment.[13] This sensitivity allows for the clear resolution of signals for different fluorine atoms within a molecule, providing invaluable structural information.[12][14] Quantitative ¹⁹F NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the analyte itself.[14][15]

-

¹H and ¹³C NMR: These standard techniques remain essential for elucidating the overall carbon-hydrogen framework of the indole derivative.[16] Heteronuclear coupling constants between fluorine and nearby protons (²JHF, ³JHF) or carbons (¹JCF, ²JCF) provide critical information about the proximity of the fluorine atom to different parts of the molecule.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified fluorinated indole derivative.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with regions of interest.

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard with a distinct ¹⁹F signal, such as trifluoroacetic acid.[14]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a high-field NMR spectrometer. A standard one-pulse experiment is typically sufficient. Ensure an adequate relaxation delay (D1) is used for accurate integration in quantitative measurements.

Mass Spectrometry (MS) and Elemental Analysis

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental formula.

-

Elemental Analysis: Combustion analysis provides the percentage composition of C, H, and N. Determining fluorine content via combustion requires specialized equipment and techniques, as the resulting hydrofluoric acid is highly corrosive.[17] Alternative methods for quantifying total fluorine include ion-specific electrodes or combustion ion chromatography (CIC).[18][19]

Part 3: Biological Evaluation and Lead Optimization

The ultimate goal of synthesizing these derivatives is to identify compounds with potent and selective biological activity.

In Vitro Biological Assays

Initial screening is performed using in vitro assays to assess the compound's activity against a specific biological target or cell line.

-

Anticancer Activity: A common starting point is to screen for cytotoxicity against a panel of cancer cell lines (e.g., A549 lung, HCT116 colorectal, MCF-7 breast).[20][21][22] The MTT assay is a widely used colorimetric method to determine cell viability. Compounds that show significant activity can then be subjected to more specific mechanistic studies, such as kinase inhibition assays, cell cycle analysis, or apoptosis assays.[21][23]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is converted by viable cells into purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

-

Antiviral and Other Activities: Fluorinated indoles have also shown potent antiviral activity, particularly against HIV-1.[8][24] Assays for these applications typically involve measuring the inhibition of viral replication in host cells.[24]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds. By synthesizing and testing a series of related analogues, researchers can determine which structural features are essential for activity.

-

Expertise & Insights: The position of the fluorine atom can have a dramatic impact on activity. For example, moving a fluorine from the 5-position to the 6-position of the indole ring might completely abolish or significantly enhance its interaction with a target protein. Computational modeling and molecular docking can provide a rational basis for these observations by predicting how the fluorinated ligand binds within the active site of a target protein.[8][21][25]

-

Data Presentation: The results of SAR studies are best summarized in a table to allow for clear comparison.

| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) vs. A549 Cell Line | IC₅₀ (µM) vs. HCT116 Cell Line |

| IND-F-01 | H | 5-F | H | 12.5 | 15.2 |

| IND-F-02 | H | 6-F | H | > 50 | > 50 |

| IND-F-03 | H | 5,7-diF | H | 2.1 | 3.5 |

| IND-F-04 | CF₃ | H | H | 8.9 | 10.1 |

| IND-F-05 | H | 5-F | COCH₃ | 0.9 | 1.3 |

Table compiled with representative data inspired by literature findings.[20][1][22]

-

Logical Relationship Visualization: Fluorination impacts multiple molecular properties that collectively determine drug efficacy.

Caption: Key molecular property changes induced by fluorination.

In Vivo Evaluation

Promising candidates from in vitro and SAR studies are advanced to in vivo testing in animal models. These studies assess the compound's efficacy, pharmacokinetics (PK), and toxicology profile in a whole organism. For anticancer agents, this often involves measuring the reduction in tumor volume in mouse xenograft models over a period of treatment.[2][23][26]

Conclusion

The development of fluorinated indole derivatives represents a highly promising avenue in the quest for novel therapeutics. The strategic introduction of fluorine can overcome many common liabilities in drug development, including poor metabolic stability and low bioavailability. A successful research program in this area hinges on a logical, iterative process of rational design, efficient synthesis, rigorous characterization, and systematic biological evaluation. By understanding the causal relationships between chemical structure and biological function, researchers can effectively navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this remarkable class of molecules.

References

-

Title: Fluorine-containing indoles: Synthesis and biological activity | Request PDF Source: ResearchGate URL: [Link]

-

Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

-

Title: Structures of some bioactive fluorinated indole derivatives. Source: ResearchGate URL: [Link]

-

Title: Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile Source: MDPI URL: [Link]

-

Title: Catalytic, Dearomative 2,3-Difluorination of Indoles Source: ChemRxiv URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles Source: Organic Letters, ACS Publications URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central, NIH URL: [Link]

-

Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: MDPI URL: [Link]

-

Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

-

Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Source: PubMed Central, NIH URL: [Link]

-

Title: Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation Source: NIH URL: [Link]

-

Title: Determination of Fluorine in Fluoro-Organic Compounds Source: DTIC URL: [Link]

-

Title: Electrosynthesis of fluorinated indole derivatives Source: ResearchGate URL: [Link]

-

Title: Fluorine NMR Source: University of Rochester URL: [Link]

-

Title: Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds Source: PubMed URL: [Link]

-

Title: In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors Source: MDPI URL: [Link]

-

Title: An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent Source: Organic Letters, ACS Publications URL: [Link]

-

Title: Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

-

Title: A Short Guide for Per- and Polyfluoroalkyl SubStanceS (PfaS) Source: BizNGO URL: [Link]

-

Title: Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles Source: MDPI URL: [Link]

-

Title: Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells Source: ACS Pharmacology & Translational Science URL: [Link]

-

Title: Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS) Source: PubMed URL: [Link]

-

Title: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells Source: Taylor & Francis Online URL: [Link]

-

Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PubMed Central, NIH URL: [Link]

-

Title: Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Source: PubMed Central, NIH URL: [Link]

-

Title: Fluorine detection in organic compounds Source: Chemistry Stack Exchange URL: [Link]

-

Title: 19Flourine NMR Source: University of Ottawa URL: [Link]

-

Title: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines Source: Organic Chemistry Portal URL: [Link]

-

Title: Chemical structures of some indole derivatives showing anticancer activity Source: ResearchGate URL: [Link]

-

Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation Source: YouTube URL: [Link]

-

Title: Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides Source: Organic Letters, ACS Publications URL: [Link]

-

Title: Determination of fluorine in organic compounds: Microcombustion method Source: ACS Publications URL: [Link]

-

Title: Computational modelling of optical devices: molecular motors, development of fluorescent probes and curved nanographenes Source: University of Groningen research portal URL: [Link]

-

Title: (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: ResearchGate URL: [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 12. biophysics.org [biophysics.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. bizngo.org [bizngo.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Multi-Modal Chromatographic Approach for the High-Purity Isolation of 6-Fluoro-3-(piperidin-4-yl)-1H-indole

Abstract

6-Fluoro-3-(piperidin-4-yl)-1H-indole is a valuable heterocyclic scaffold in medicinal chemistry, frequently utilized in the synthesis of neurologically active pharmaceutical agents.[1] Its purification presents a distinct challenge due to its amphipathic nature, possessing both a large, relatively non-polar indole core and a highly basic piperidine moiety. This duality can lead to poor peak shape, low recovery, and inadequate separation from synthetic impurities when using non-optimized chromatographic methods. This application note provides a comprehensive guide for researchers, detailing three robust and validated chromatographic protocols for the purification of this compound: Normal-Phase Flash Chromatography for bulk purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution polishing and analysis, and Strong Cation-Exchange (SCX) Chromatography for selective impurity removal. The causality behind methodological choices, including solvent modifiers and stationary phase selection, is explained to empower scientists to adapt these protocols to their specific needs.

Part 1: Physicochemical Profile & Strategic Implications

A successful purification strategy begins with a thorough understanding of the target molecule's properties. The structure of 6-Fluoro-3-(piperidin-4-yl)-1H-indole dictates its behavior in a chromatographic system.

-

Indole Ring System: The fluorinated indole core is largely hydrophobic and possesses a characteristic UV chromophore, making UV detection a straightforward choice for monitoring the purification process (typically around 280 nm).[2][3]

-

Piperidine Moiety: This saturated heterocycle contains a secondary amine with a pKa typically in the range of 8.5-9.5. At a pH below its pKa, this amine will be protonated, rendering the molecule cationic. This positive charge is the key to employing ion-exchange chromatography and is a critical consideration in reverse-phase methods.[4]

-

Fluorine Substituent: The fluorine atom at the 6-position increases the molecule's metabolic stability and subtly modifies its polarity and lipophilicity.[4]

These features necessitate careful control over the chromatographic environment to achieve efficient and reproducible separations.

| Property | Value / Description | Implication for Chromatography |

| Molecular Formula | C₁₃H₁₅FN₂ | - |

| Molecular Weight | 218.27 g/mol | Influences diffusion rates and loading capacity. |

| Basicity (pKa) | ~8.5-9.5 (estimated for piperidine) | Molecule is positively charged at neutral and acidic pH. Essential for ion-exchange and requires mobile phase modifiers (acid for RP, base for NP) to prevent peak tailing.[5] |

| Polarity | Amphipathic (Polar basic head, non-polar aromatic core) | Soluble in a range of organic solvents. Amenable to Normal-Phase, Reverse-Phase, and Ion-Exchange techniques. |

| UV Absorbance | λmax ≈ 280 nm | Allows for straightforward detection and quantification during chromatography.[2] |

Part 2: Selecting the Optimal Chromatographic Mode

The choice of chromatography depends on the scale of the purification, the nature of the impurities, and the desired final purity. For 6-Fluoro-3-(piperidin-4-yl)-1H-indole, three modes are particularly effective, each offering unique advantages.

Caption: Decision workflow for selecting the appropriate chromatographic mode.

Normal-Phase Chromatography (NPC)

In NPC, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[6] For basic compounds like our target, this technique is effective but requires a crucial modification. The acidic silanol groups on the silica surface can irreversibly bind the basic piperidine, causing extreme peak tailing. Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase passivates these active sites, enabling symmetrical peak elution.[7]

Reverse-Phase Chromatography (RPC)

RPC is the most common HPLC technique, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile).[8] To ensure good peak shape for a basic analyte, the mobile phase must be acidified (pH 2-4) with an agent like formic acid (FA) or trifluoroacetic acid (TFA). This serves two purposes: it ensures the analyte is consistently in its protonated, cationic form, and it suppresses the ionization of residual silanol groups on the stationary phase, preventing unwanted ionic interactions.[5]

Caption: Analyte interaction in Reverse-Phase Chromatography.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[9] Since our target is cationic at low to neutral pH, Strong Cation-Exchange (SCX) chromatography is an ideal choice.[10] In this technique, the positively charged molecule binds to a negatively charged stationary phase. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interaction. This method is exceptionally selective for separating the target compound from neutral or acidic impurities.

Caption: Analyte binding and elution in Cation-Exchange Chromatography.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparative Normal-Phase Flash Chromatography

-

Objective: Rapid, cost-effective purification of gram-scale quantities of crude product to >90% purity.

-

Principle: Separation based on polarity on a silica gel stationary phase, with a basic modifier to ensure proper elution of the amine.[7]

-

Instrumentation: Flash chromatography system with UV detector.

-

Materials:

-

Stationary Phase: Silica gel flash column (particle size 40-63 µm).

-

Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate.

-

Mobile Phase B: Methanol (MeOH).

-

Modifier: Triethylamine (TEA).

-

-

Procedure:

-

Sample Preparation: Dissolve the crude material in a minimal amount of DCM. If solubility is low, add a few drops of MeOH. Adsorb the dissolved sample onto a small amount of silica gel (~2x sample weight), and evaporate the solvent to dryness. This "dry loading" method typically yields better resolution than a liquid injection.

-

Mobile Phase Preparation: Prepare the elution solvents. A typical mobile phase system is a gradient of DCM and MeOH. Add 0.5% (v/v) TEA to the methanolic mobile phase component (Mobile Phase B) to prevent peak tailing.

-

Column Equilibration: Equilibrate the flash column with 3-5 column volumes (CV) of the initial mobile phase condition (e.g., 100% DCM).

-

Elution: Load the dry-loaded sample onto the column. Elute with a linear gradient, for example:

-

0-2 CV: 0% B (100% DCM)

-

2-12 CV: 0% → 10% B (DCM/MeOH with 0.5% TEA)

-

12-15 CV: Hold at 10% B

-

-

Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.

-

Analysis: Analyze the collected fractions by TLC or analytical HPLC to confirm purity and pool the appropriate fractions. Evaporate the solvent under reduced pressure to yield the purified product.

-

Protocol 2: High-Resolution Reverse-Phase HPLC

-

Objective: Final purification ("polishing") of sub-gram quantities to >98% purity and for analytical purity assessment.

-

Principle: High-efficiency separation on a hydrophobic C18 stationary phase using an acidified polar mobile phase.[8]

-

Instrumentation: Preparative or analytical HPLC system with a UV detector.

-

Materials:

-

Stationary Phase: C18-bonded silica column (e.g., 10 µm for prep, 5 µm for analytical).

-

Mobile Phase A: 0.1% Formic Acid (FA) in Water.

-

Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN).

-

-

Procedure:

-

Sample Preparation: Dissolve the sample (from Protocol 1 or crude) in a suitable solvent, such as a small amount of Methanol or DMSO, and dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.[11]

-

Mobile Phase Preparation: Prepare fresh mobile phases and filter them through a 0.45 µm membrane filter. Degas the solvents by sonication or helium sparging.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.

-

Elution: Inject the sample and elute using a suitable gradient.

-

| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Protocol 3: Orthogonal Purification by Strong Cation-Exchange (SCX)

-

Objective: Highly selective removal of neutral or acidic impurities, or for capture-and-release purification from a complex matrix.

-

Principle: Binding of the protonated, cationic target to a negatively charged SCX resin, followed by selective elution with a high-salt or basic solution.[12]

-

Instrumentation: Low-pressure chromatography system or SPE manifold.

-

Materials:

-

Stationary Phase: SCX Solid-Phase Extraction (SPE) cartridge or bulk resin (e.g., sulfonic acid-functionalized silica or polymer).

-

Loading/Wash Solvent: Methanol or Acetonitrile.

-

Elution Solvent: 2 M Ammonia in Methanol.

-

-

Procedure:

-

Sample Preparation: Dissolve the crude sample in a minimal amount of a weak solvent like methanol. Ensure the pH is low enough to fully protonate the piperidine nitrogen.

-

Cartridge Conditioning: Condition the SCX cartridge by washing sequentially with Methanol (2-3 CV) and then the loading solvent (2-3 CV).

-

Loading: Load the sample solution onto the cartridge. The positively charged target will bind to the SCX resin. Neutral and acidic impurities will pass through.

-

Washing: Wash the cartridge with 3-5 CV of Methanol to remove any remaining non-basic impurities.

-

Elution: Elute the bound product by washing the cartridge with 2-3 CV of 2 M Ammonia in Methanol. The ammonia deprotonates the piperidine, neutralizing its charge and releasing it from the resin.

-

Analysis: Collect the eluate and evaporate the solvent under reduced pressure. The resulting material can be analyzed by RP-HPLC to confirm purity.

-

Part 4: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing (NPC) | Insufficient basic modifier (TEA). | Increase TEA concentration in the mobile phase to 0.5-1.0%. |

| Peak Tailing (RPC) | Mobile phase pH is too high (>4). | Ensure mobile phase contains at least 0.1% FA or TFA to maintain a low pH and fully protonate the analyte.[5] |

| Poor Resolution | Inappropriate gradient slope; Column overloading. | Optimize the gradient to be shallower around the elution point of the target. Reduce the sample load. |

| No Elution (IEX) | Analyte is too strongly bound. | Increase the strength of the elution buffer (e.g., use 7 M ammonia in methanol) or increase the salt concentration in the elution buffer. |

| Low Recovery | Irreversible binding to the stationary phase. | For NPC, ensure sufficient TEA is used. For RPC, ensure the pH is low. Consider using a different stationary phase if the problem persists. |

Conclusion

The successful purification of 6-Fluoro-3-(piperidin-4-yl)-1H-indole is readily achievable through the systematic application of chromatographic principles tailored to its unique chemical structure. For large-scale initial cleanup, Normal-Phase Flash Chromatography with a basic modifier is efficient and economical. For achieving the highest purity required for biological assays and analytical characterization, Reverse-Phase HPLC with an acidic modifier is the gold standard. Finally, Strong Cation-Exchange chromatography offers a powerful, orthogonal technique for selectively isolating the basic target compound from challenging impurity profiles. By understanding the causality behind each method, researchers can confidently purify this important molecular scaffold and accelerate their drug discovery efforts.

References

-

Corey Organics. (n.d.). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Retrieved from [Link]

-

Koralewska, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 263. Available at: [Link]

-

Duszczyk, M., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biomedical Chromatography, 28(2), 166-173. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Pattan, S. R., et al. (2011). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Medicinal Chemistry Research, 20(8), 1236-1243. Available at: [Link]

-